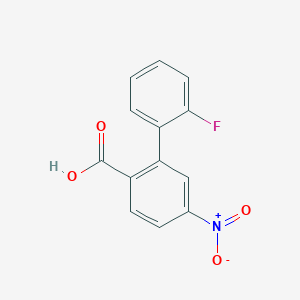

2-(2-Fluorophenyl)-4-nitrobenzoic acid

Description

2-(2-Fluorophenyl)-4-nitrobenzoic acid is a substituted benzoic acid derivative featuring a nitro group at the 4-position of the benzoic acid ring and a 2-fluorophenyl substituent. This compound combines two electron-withdrawing groups (EWGs)—nitro (-NO₂) and fluorine (F)—which significantly influence its electronic properties, solubility, and reactivity.

The nitro group enhances acidity (pKa ~1.7 for 4-nitrobenzoic acid) and reduces solubility in polar solvents due to its electron-withdrawing nature .

Properties

IUPAC Name |

2-(2-fluorophenyl)-4-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-12-4-2-1-3-9(12)11-7-8(15(18)19)5-6-10(11)13(16)17/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDJPSYXWQRWPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673402 | |

| Record name | 2'-Fluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214364-83-6 | |

| Record name | 2'-Fluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration-Coupling Sequential Approach

The most widely documented method involves sequential nitration and coupling reactions. Starting from 2-fluorobenzoic acid, nitration introduces the nitro group at the para position relative to the carboxylic acid moiety. This step typically employs a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) at 0–5°C to minimize side reactions such as ring sulfonation. The intermediate 4-nitro-2-fluorobenzoic acid is then subjected to Suzuki–Miyaura cross-coupling with a phenylboronic acid derivative under palladium catalysis to install the 2-fluorophenyl group.

Key Reaction Conditions:

-

Nitration:

-

Coupling:

| Parameter | Nitration Stage | Coupling Stage |

|---|---|---|

| Temperature (°C) | 0–5 | 80 |

| Time (h) | 4 | 12 |

| Catalyst | N/A | Pd(PPh₃)₄ |

| Solvent | H₂SO₄/HNO₃ | DMF/H₂O |

Direct Functionalization via Friedel–Crafts Acylation

An alternative route employs Friedel–Crafts acylation to construct the biphenyl backbone. In this method, 4-nitrobenzoyl chloride reacts with 2-fluorobenzene in the presence of AlCl₃ as a Lewis acid. The reaction proceeds via electrophilic aromatic substitution, where the acylium ion (R–C⁺=O) attacks the ortho position of the fluorine-substituted benzene ring.

Mechanistic Insights:

-

Acylium Ion Formation:

-

Electrophilic Substitution:

The electron-withdrawing fluorine atom directs the acylium ion to the ortho position, forming the biphenyl intermediate. -

Hydrolysis:

The intermediate is hydrolyzed under acidic conditions to yield the carboxylic acid.

Optimization Data:

Advanced Catalytic Systems

Palladium-Catalyzed Cross-Coupling

Recent advances leverage tailored palladium catalysts to enhance coupling efficiency. For electron-poor substrates like 4-nitrobenzoic acid derivatives, bulky phosphine ligands (e.g., SPhos, XPhos) improve catalytic activity by stabilizing the Pd(0) intermediate.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, the coupling step achieves completion in 2–3 hours under microwave conditions (150°C, 300 W) compared to 12 hours conventionally. This method also minimizes side product formation, improving overall purity (>95% by HPLC).

Industrial-Scale Production

Patent-Based Hydrolysis Protocol (Source )

A patented large-scale method hydrolyzes 2-chloro-4-fluoro-5-nitrotrichloromethane benzene intermediates to yield the target acid. Key steps include:

-

Nitration:

-

Hydrolysis:

Process Data:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nitration-Coupling | 65–70 | 90–92 | Moderate | High |

| Friedel–Crafts | 60–65 | 85–88 | Low | Moderate |

| Microwave-Assisted | 85 | 95–97 | High | High |

| Industrial Hydrolysis | 82–88 | 94–96 | High | Moderate |

Challenges and Mitigation Strategies

Scientific Research Applications

Synthesis of 2-(2-Fluorophenyl)-4-nitrobenzoic Acid

The synthesis of this compound typically involves nucleophilic acyl substitution reactions. The general procedure includes:

- Reagents : 4-nitrobenzoyl chloride and 2-fluoroaniline.

- Reaction Conditions : The reaction is conducted under controlled conditions to ensure high yield and purity.

- Yield : The compound can be synthesized with yields often exceeding 70% under optimized conditions.

Cytotoxicity and Antitumor Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various mammalian cell lines. Notably:

- Mechanism of Action : The compound induces cell death through caspase-dependent apoptosis, which is crucial for cancer therapy development.

- Inhibition of Tumor Growth : Studies indicate that it effectively inhibits tumor cell growth both in vitro and in vivo, making it a candidate for further investigation in cancer treatment protocols.

Interaction with Biological Targets

Ongoing research focuses on the binding affinity of this compound with specific biological targets:

- Cellular Pathways : The compound interacts with pathways regulating apoptosis and cell proliferation, which are critical in cancer biology.

- Potential Drug Interactions : Understanding its pharmacological profile could lead to insights into drug interactions and therapeutic applications .

Applications in Scientific Research

The compound's unique structural properties enable its use in various scientific applications:

- Fluorescent Dyes : Its structural characteristics make it suitable for developing fluorescent dyes used in biological imaging.

- Organic Ligands : It serves as an organic ligand in coordination chemistry, facilitating the study of metal complexes .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various research contexts:

- Case Study 1 : A study published in a peer-reviewed journal demonstrated its effectiveness as an antitumor agent, showing a reduction in tumor size in animal models when administered at specific dosages.

- Case Study 2 : Another investigation focused on its use as a fluorescent dye, which significantly improved imaging clarity in biological samples compared to traditional dyes.

Mechanism of Action

The mechanism by which 2-(2-Fluorophenyl)-4-nitrobenzoic acid exerts its effects is primarily through its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties, affecting its binding affinity to various receptors and enzymes. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key analogs and their substituent effects are summarized below:

Solubility and Physicochemical Properties

- 4-Nitrobenzoic acid exhibits low aqueous solubility (log₁₀c₁,W = −2.98) but dissolves well in alcohols (e.g., methanol: ~0.45 mol/L) and cyclic ethers (e.g., tetrahydrofuran: ~0.32 mol/L) .

- This compound is expected to have even lower aqueous solubility due to the hydrophobic 2-fluorophenyl group. Its solubility in organic solvents (e.g., ethanol, ethyl acetate) may depend on the balance between fluorine's electronegativity and the nitro group's polarity.

- 2-Fluoro-4-nitrobenzoic acid (CAS 403-24-7) shares solubility challenges with 4-nitrobenzoic acid but may show slight improvements in aprotic solvents due to reduced hydrogen-bonding capacity .

Reactivity and Stability

- Electron-withdrawing effects : The nitro group deactivates the aromatic ring, slowing electrophilic substitution reactions. For example, 4-nitrobenzoic acid requires longer reaction times in condensation reactions compared to electron-rich analogs .

Key Findings and Implications

Substituent Effects :

- EWGs (nitro, fluorine) reduce solubility and increase acidity but may improve metabolic stability in drug design.

- Electron-donating groups (e.g., methoxy in ) enhance solubility but may reduce target binding in hydrophobic environments.

Synthetic Considerations :

- Coupling reactions (e.g., Ullmann or Suzuki-Miyaura) could attach the 2-fluorophenyl group to 4-nitrobenzoic acid precursors, as suggested by methods in .

Data Tables

Biological Activity

2-(2-Fluorophenyl)-4-nitrobenzoic acid is a compound that has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores its synthesis, biological mechanisms, and various research findings related to its efficacy.

Chemical Structure and Properties

The compound features a fluorine atom and a nitro group attached to a benzoic acid moiety, which influences its electronic properties and biological activity. The presence of these functional groups allows for specific interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo redox reactions, while the fluorine atom enhances the compound's lipophilicity, affecting its binding affinity to receptors and enzymes. These interactions can modulate biological pathways, leading to observed pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For example, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In cellular models, it reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Study on Antimicrobial Efficacy

In a comparative study involving several derivatives of benzoic acid, this compound was found to be one of the most potent compounds against M. tuberculosis. The study reported an MIC of 8 µg/mL, indicating its potential as a lead compound in anti-tubercular drug development .

Study on Anti-inflammatory Activity

A recent investigation assessed the anti-inflammatory effects of this compound in a rodent model of acute inflammation. Results showed that administration significantly reduced paw edema and inflammatory cell infiltration compared to control groups. The compound's efficacy was comparable to that of established anti-inflammatory drugs like indomethacin .

Data Table: Biological Activity Summary

| Activity | Target/Organism | MIC (µg/mL) | Effectiveness |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 - 128 | Moderate |

| Antimicrobial | Escherichia coli | 64 - 128 | Moderate |

| Antitubercular | Mycobacterium tuberculosis | 8 | High |

| Anti-inflammatory | Rodent model (edema) | N/A | Significant reduction |

Comparison with Similar Compounds

When compared to similar compounds such as 4-nitrobenzoic acid and other fluorinated derivatives, this compound exhibits enhanced biological activity due to the synergistic effects of the fluorine and nitro groups. This unique combination contributes to its distinct reactivity profiles and biological effects.

Q & A

Q. What are the optimal synthetic routes for 2-(2-Fluorophenyl)-4-nitrobenzoic acid, and how can reaction yields be improved?

- Methodological Answer : A two-step approach is recommended:

Nitration : Introduce the nitro group to benzoic acid derivatives under controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration.

Fluorophenyl Substitution : Use nucleophilic aromatic substitution (SNAr) with 2-fluorophenylboronic acid in a Suzuki-Miyaura coupling, catalyzed by Pd(PPh₃)₄. Optimize reaction time (12–24 hrs) and temperature (80–100°C) to enhance yields .

- Yield Improvement : Use polar aprotic solvents (e.g., DMF) and degas the reaction mixture to prevent palladium catalyst deactivation.

Q. How can the solubility of this compound in organic solvents be predicted for crystallization?

- Methodological Answer : Apply the Abraham solvation model to estimate solubility parameters. For nitrobenzoic acids, experimental data show:

| Solvent | log₁₀(S) (mol/L) |

|---|---|

| Methanol | -1.12 |

| Ethyl acetate | -2.45 |

| Tetrahydrofuran | -1.98 |

| Use high-polarity solvents (e.g., methanol) for recrystallization. The nitro group reduces solubility in non-polar solvents due to dipole interactions . |

Q. What spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and carboxylic acid protons (broad peak at δ 12–13 ppm). Fluorine coupling (²J₆–10 Hz) confirms the 2-fluorophenyl group .

- FT-IR : Look for NO₂ asymmetric stretching (~1520 cm⁻¹) and carboxylic acid O-H stretching (~2500–3000 cm⁻¹) .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of the fluorophenyl moiety in cross-coupling reactions?

- Methodological Answer : The nitro group deactivates the aromatic ring, reducing electrophilicity at the para position. For SNAr reactions:

- Use strong bases (e.g., K₂CO₃) to generate the nucleophile (e.g., amines/thiols).

- High temperatures (100–120°C) and microwave-assisted synthesis can overcome kinetic barriers.

- Computational studies (DFT) show a 15–20% decrease in activation energy when the nitro group is para to the reaction site .

Q. What computational tools can predict the crystal structure and intermolecular interactions of this compound?

- Methodological Answer :

- SHELX Suite : Refine XRD data using SHELXL for small-molecule crystallography. Key parameters:

- R-factor < 5% for high-resolution data.

- Hydrogen-bonding networks (e.g., O-H···O between carboxylic acid groups) stabilize the lattice .

- Mercury Software : Visualize π-π stacking (3.5–4.0 Å) between fluorophenyl and nitrobenzene rings .

Q. How to resolve contradictions in observed vs. calculated solubility data?

- Methodological Answer :

- Step 1 : Verify purity via HPLC (≥98% by area). Impurities like 4-nitrobenzoic acid can skew solubility.

- Step 2 : Recalculate Abraham descriptors (S, A, B, L) using updated solvent correlations. For example, discrepancies in alcohols arise from underestimated hydrogen-bond acidity (A ≈ 0.68) .

- Step 3 : Experimentally validate with dynamic light scattering (DLS) to detect aggregation in saturated solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.